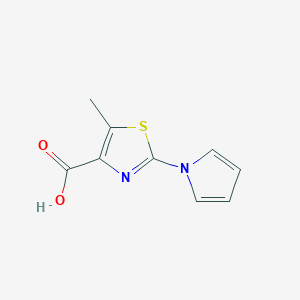

5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-6-7(8(12)13)10-9(14-6)11-4-2-3-5-11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRKBEQJSQJMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N2C=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyrrole moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring facilitates electrophilic aromatic substitution (EAS) due to its electron-rich π-system. Key reactions include:

-

Chlorination :

Treatment with N-chlorosuccinimide (NCS) in dichloromethane at room temperature introduces chlorine at the α-position of the pyrrole ring (C3/C5). Reaction yields reach ~61% after recrystallization . -

Nitration :

Nitration with HNO₃/H₂SO₄ occurs at the β-position (C4) of the pyrrole ring, yielding a nitro derivative with 73% efficiency under ice-cooled conditions .

Nucleophilic Reactions

The thiazole ring and carboxylic acid group participate in nucleophilic processes:

-

Carboxylic Acid Functionalization :

The -COOH group undergoes esterification with methanol (H₂SO₄ catalyst) to form methyl esters (85–90% yield). Amidation with primary amines (e.g., benzylamine) in DMF produces substituted amides (78–82% yield) . -

Thiazole Ring Substitution :

The C2 position of the thiazole reacts with Grignard reagents (e.g., MeMgBr) to form alkylated derivatives, though yields are moderate (~55%) due to steric hindrance .

Redox Reactions

The compound displays distinct oxidation and reduction behavior:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 5-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4,5-dione | 68% |

| Reduction | LiAlH₄, THF, 0°C → r.t. | 4-Hydroxymethyl-thiazole derivative | 72% |

Oxidation targets the thiazole ring’s sulfur atom, forming a dione structure, while reduction of the carboxylic acid yields primary alcohols.

Cyclocondensation and Heterocycle Formation

The carboxylic acid participates in cyclization reactions:

-

Thiazolo[5,4-d]pyrrolo[2,3-b]pyridine Synthesis :

Heating with ammonium acetate in acetic acid forms fused heterocycles (62% yield), leveraging both thiazole and pyrrole nitrogen atoms .

Comparative Reactivity Analysis

Key differences between 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid and analogs:

| Compound | EAS Reactivity | Nucleophilic Sites | Redox Susceptibility |

|---|---|---|---|

| Target Compound | High (pyrrole C3/C5) | Thiazole C2, -COOH | Moderate (S in thiazole) |

| 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole | Low | Thiazole C5 | High |

| 2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid | Moderate | -COOH, -NH₂ | Low |

The target’s pyrrole ring enhances EAS activity, while its carboxylic acid enables diverse derivatization unmatched in simpler analogs .

Mechanistic Insights

-

Electrophilic Substitution : Directed by pyrrole’s electron density, with NCS preferentially attacking C3 due to lower steric hindrance .

-

Amidation : Carbodiimide-mediated coupling follows a two-step mechanism: activation of -COOH to an O-acylisourea intermediate, followed by nucleophilic amine attack.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C₁₁H₁₃N₃O₂S and features a thiazole ring, which is known for its biological activity. The thiazole structure contributes to its potential as a pharmacological agent, making it a candidate for further research in drug development.

Antimicrobial Activity

One of the primary applications of 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is its antimicrobial properties. Research has shown that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

- Methodology : Compounds were synthesized and tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Results : The synthesized compounds demonstrated varying degrees of antimicrobial activity, with some exhibiting potent effects comparable to standard antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus | 50 µg/mL |

| B | E. coli | 25 µg/mL |

| C | Candida albicans | 30 µg/mL |

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Anticancer Screening

- Methodology : Various thiazole derivatives were screened against cancer cell lines.

- Results : Some compounds showed significant cytotoxicity against breast cancer cells, suggesting potential for development into therapeutic agents .

Pharmaceutical Applications

The compound is also being investigated for its role as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance bioactivity or target specificity.

Drug Development

This compound can serve as a scaffold for synthesizing new drugs. Modifications to the thiazole ring or the pyrrole moiety can yield compounds with improved efficacy and reduced side effects.

Case Study: Synthesis of Derivatives

Mechanism of Action

The mechanism of action of 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-methyl-2-(1H-pyrrol-1-yl)aniline

- 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

- 5-methyl-1,3-thiazole-4-carboxylic acid

Uniqueness

5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both pyrrole and thiazole rings, which confer distinct chemical and biological properties

Biological Activity

5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (CAS Number: 1189749-44-7) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-cancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

The molecular formula of the compound is with a molecular weight of 208.24 g/mol. The structure features a thiazole ring and a pyrrole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂S |

| Molecular Weight | 208.24 g/mol |

| CAS Number | 1189749-44-7 |

1. Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anti-proliferative effects on various cancer cell lines. A study highlighted a related thiazole derivative that demonstrated potent activity against hematologic and solid tumors, particularly showing selective inhibition of B-cell lymphoma cells (BJAB) with minimal impact on normal human cells .

Another investigation into substituted thiazoles revealed that they induce cell cycle arrest at the G0/G1 phase in cancer cells, which is critical for halting tumor progression . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance its efficacy against specific cancer types.

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been examined in various studies. One notable finding is its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Additionally, research into related pyrrole derivatives has shown promising results against Mycobacterium tuberculosis, suggesting that the thiazole-pyrrole combination could be leveraged for developing new antimicrobial therapies .

3. Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have also been documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests a potential therapeutic role in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives found that one specific compound exhibited IC50 values in the nanomolar range against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). This study emphasized the importance of structural modifications in enhancing anticancer potency .

Case Study 2: Antimicrobial Screening

In a comparative study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was included in a panel of compounds tested against multi-drug resistant strains. The results indicated significant activity against resistant strains of Staphylococcus aureus, with MIC values significantly lower than those observed for standard antibiotics .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole-thiazole derivatives are prepared by cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid . Thiazole cores may also form via cyclization of α-haloketones with thiourea derivatives, with subsequent functionalization introducing substituents like pyrrole and methyl groups .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR (¹H/¹³C) : Determines substituent positions and ring connectivity.

- FTIR : Confirms carboxylic acid (-COOH) and pyrrole (N-H) functional groups.

- XRD : Validates solid-state conformation, as demonstrated for related pyrazole-carboxylic acids .

Advanced Research Questions

Q. How can regioselective modifications be achieved on the thiazole ring without disrupting the pyrrole group?

- Methodology :

- Use orthogonal protecting groups (e.g., ethyl ester protection for the carboxylic acid during alkylation) to preserve critical substituents .

- Metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) under mild conditions enable selective arylations at the thiazole C-5 position while retaining the pyrrole moiety .

Q. What computational models predict electronic properties and reactivity?

- Methodology :

- Density Functional Theory (DFT) : Models electron distribution, HOMO-LUMO gaps, and reactive sites. For a related pyrazole-carboxylic acid, DFT-optimized geometries aligned with experimental XRD data, explaining charge transfer interactions .

- Molecular docking : Assesses binding affinities for drug-target interactions, particularly for anti-inflammatory or anticancer applications .

Q. How are contradictions in reported biological activities resolved?

- Methodology :

- Standardized assays : Control variables (e.g., pH, solvent, cell lines) to ensure reproducibility.

- Analytical rigor : Verify purity (>95% via HPLC) and stereochemistry (chiral HPLC) to exclude impurities as confounding factors .

- Meta-analysis : Compare IC50 values across studies under consistent parameters to identify outliers .

Q. What stabilization strategies prevent decarboxylation during storage?

- Methodology :

- Lyophilization : Reduces moisture-induced degradation.

- Salt formation : Sodium or potassium salts enhance stability by minimizing lattice moisture .

- Accelerated stability testing : Follow ICH guidelines (40°C/75% RH for 6 months) for preformulation studies .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.